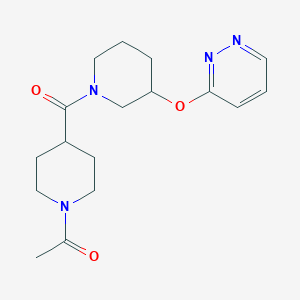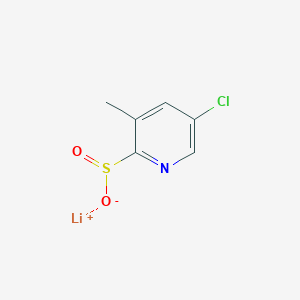![molecular formula C17H23N3O4 B2483759 1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea CAS No. 2034568-06-2](/img/structure/B2483759.png)
1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea is a complex organic compound that features a pyrrolidine ring, a methoxy group, and an oxolan-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea typically involves multiple steps, including the formation of the pyrrolidine ring and the subsequent functionalization of the aromatic ring. Common synthetic routes may include:
Cyclization reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the methoxy group and other substituents via nucleophilic substitution reactions.
Urea formation: Reaction of amines with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups on the aromatic ring.
科学研究应用
1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea has several scientific research applications, including:
Medicinal chemistry: Potential use as a drug candidate due to its unique structural features and biological activity.
Biological studies: Investigation of its effects on various biological pathways and targets.
Industrial applications: Use as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of pathways: Influence on signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.
Methoxy-substituted aromatics: Compounds with methoxy groups on aromatic rings.
Urea derivatives: Compounds with urea linkages.
Uniqueness
1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea is unique due to its combination of structural features, which may confer specific biological activities and chemical reactivity not found in other similar compounds.
属性
IUPAC Name |
1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-15-7-6-12(10-14(15)20-8-2-5-16(20)21)19-17(22)18-11-13-4-3-9-24-13/h6-7,10,13H,2-5,8-9,11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOZTTXXDUBBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2CCCO2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
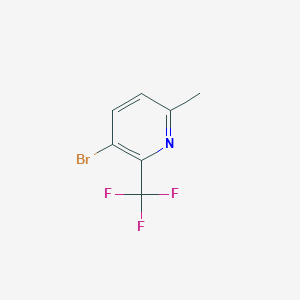
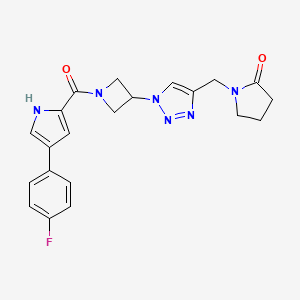
![tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate](/img/structure/B2483680.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2483682.png)
![N-(2,4-dimethylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2483685.png)
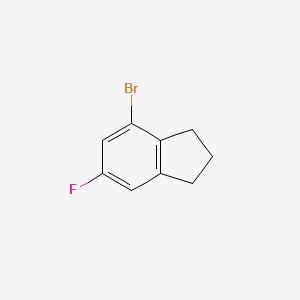
![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide](/img/structure/B2483688.png)
![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)

